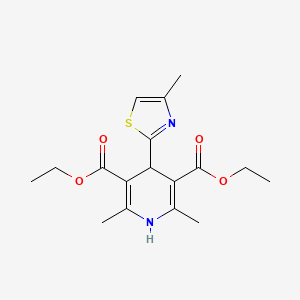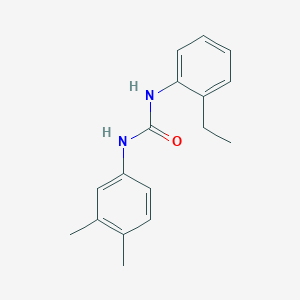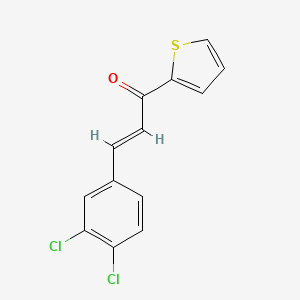![molecular formula C14H19N B11953806 2-[1-(2-Butenyl)-3-pentenyl]pyridine CAS No. 2057-42-3](/img/structure/B11953806.png)
2-[1-(2-Butenyl)-3-pentenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Butenyl)-3-pentenyl]pyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Butenyl)-3-pentenyl]pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with appropriate alkenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkenyl halides to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-Butenyl)-3-pentenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the alkenyl groups to alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alkyl-substituted pyridines.
Substitution: Halogenated pyridines.
Scientific Research Applications
2-[1-(2-Butenyl)-3-pentenyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Butenyl)-3-pentenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The alkenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring’s nitrogen atom can act as a coordination site for metal ions, further modulating its activity.
Comparison with Similar Compounds
- 3-(2-Methyl-1-butenyl)pyridine
- 2-(1-Butenyl)pyridine
- 3-(3-Pentenyl)pyridine
Comparison: 2-[1-(2-Butenyl)-3-pentenyl]pyridine stands out due to its dual alkenyl substituents, which provide unique reactivity and binding properties compared to its analogs. The presence of two alkenyl groups allows for more versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2057-42-3 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-nona-2,7-dien-5-ylpyridine |
InChI |
InChI=1S/C14H19N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h3-8,11-13H,9-10H2,1-2H3 |
InChI Key |
XFZKOJSWZJWDEK-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/CC(C1=CC=CC=N1)C/C=C/C |
Canonical SMILES |
CC=CCC(CC=CC)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)






![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)




![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
